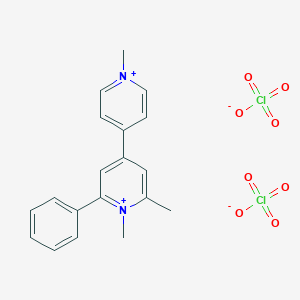
1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its two pyridinium rings, which are connected by a phenyl group and substituted with methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate typically involves the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or triethylamine.
Substitution Reagents: Such as halogenated compounds for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of radical cations or neutral quinoidal forms .
Applications De Recherche Scientifique
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of electrochemistry-based drug delivery systems.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
Mécanisme D'action
The mechanism of action of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions lead to changes in the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The compound’s electrochemical properties make it suitable for applications in electrochromic devices and molecular switches.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits interesting conductivity properties in the solid state.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings.
Uniqueness
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methyl and phenyl groups allows for fine-tuning of its electronic properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
116195-99-4 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O8 |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)-6-phenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C19H20N2.2ClHO4/c1-15-13-18(16-9-11-20(2)12-10-16)14-19(21(15)3)17-7-5-4-6-8-17;2*2-1(3,4)5/h4-14H,1-3H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
ZWMWXTDTSRXVAG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


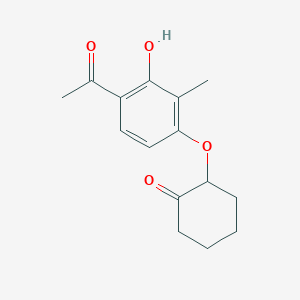

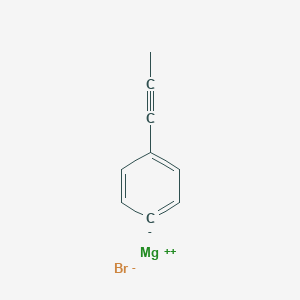
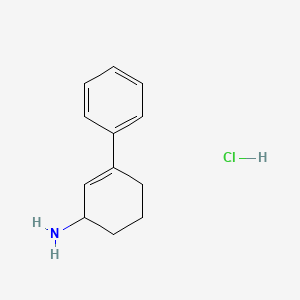
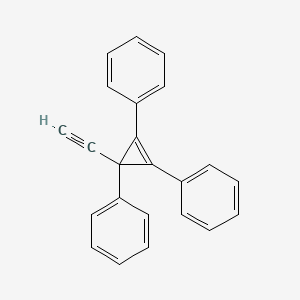
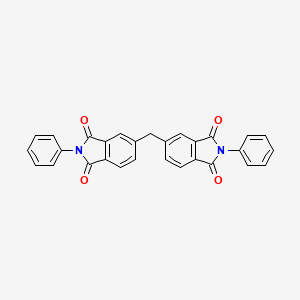
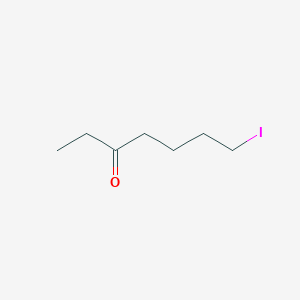
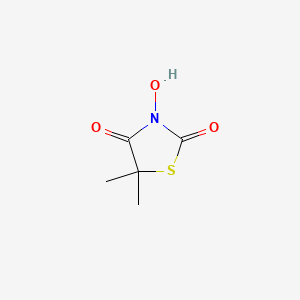
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
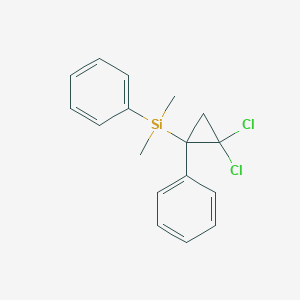
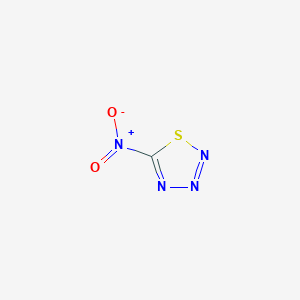
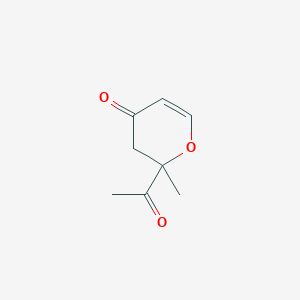
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
